Cimiracemate A

Description

Natural Origins and Botanical Context within Cimicifuga racemosa Species

Cimiracemate A is a phytochemical isolated from the rhizomes of Cimicifuga racemosa, a plant species belonging to the Ranunculaceae family. nih.govresearchgate.net Commonly known as black cohosh, this herbaceous perennial is native to eastern North America. middlebury.edu The rhizomes and roots of black cohosh have a long history of use in traditional medicine, particularly by Native Americans, for a variety of conditions. middlebury.edursc.org In modern times, it has become a widely used herbal supplement, especially in Europe and North America. middlebury.edursc.org

Cimicifuga racemosa is a rich source of a diverse array of secondary metabolites. rsc.org Its phytochemical profile includes several classes of compounds, with triterpene glycosides and phenolic compounds being the most studied. researchgate.netrsc.org Within the phenolic constituents, researchers have identified aromatic acids, such as ferulic acid and isoferulic acid, as well as their esters. nih.govresearchgate.net this compound was discovered as part of a group of four related phenylpropanoid esters, named cimiracemates A–D, which are considered characteristic chemical markers of the genus. nih.govresearchgate.net These compounds are found in the ethyl acetate (B1210297) fraction of the plant's rhizome extract. nih.govresearchgate.net

Positioning within the Phenylpropanoid Ester Class of Natural Products

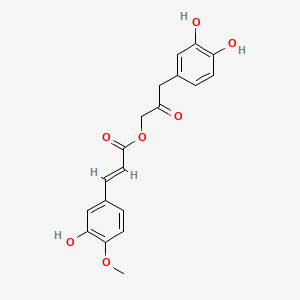

This compound is classified as a phenylpropanoid ester. nih.govresearchgate.net Phenylpropanoids are a large and diverse class of natural products synthesized by plants from the amino acids phenylalanine and tyrosine. They are characterized by a C6-C3 skeleton (a six-carbon aromatic phenyl group and a three-carbon propene tail). This compound is specifically an ester formed between isoferulic acid and a 3-(3,4-dihydroxyphenyl)-2-oxopropyl moiety. edaegypt.gov.eg This structure places it within a subgroup of more complex phenylpropanoid derivatives. The study of such esters is significant as they often exhibit a range of biological activities, and their characterization helps to build a more complete picture of a plant's chemical potential.

Historical Perspectives and Evolution of Academic Inquiry into this compound

The academic inquiry into this compound began in the early 21st century, driven by a broader scientific interest in the chemical constituents of Cimicifuga racemosa. The first formal report of the isolation and structural elucidation of this compound, along with its analogs Cimiracemates B, C, and D, was published in the journal Phytochemistry in October 2002 by Chen and colleagues. nih.gov This foundational study utilized spectral data, including 2D Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the precise structures of these novel compounds. nih.gov

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Data | Source |

| IUPAC Name | [3-(3,4-dihydroxyphenyl)-2-oxopropyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | edaegypt.gov.eg |

| Molecular Formula | C₁₉H₁₈O₇ | edaegypt.gov.eg |

| CAS Number | 478294-16-5 | edaegypt.gov.eg |

| PubChem CID | 5315874 | edaegypt.gov.eg |

Table 2: Key Research Findings on this compound

| Research Focus | Key Finding | Primary Reference |

| Discovery and Structure | First isolated from Cimicifuga racemosa rhizomes. Structure elucidated as a phenylpropanoid ester using spectral data, including 2D NMR. | Chen et al., 2002 nih.gov |

| Antioxidant Activity | Found to reduce menadione-induced DNA damage in cultured S30 breast cancer cells, suggesting it can protect against cellular damage from reactive oxygen species. | Burdette et al., 2002 doi.org |

| Anti-inflammatory Activity | Reported to possess anti-inflammatory properties, potentially through the reduction of mitogen-activated protein (MAP) kinase activity and tumor necrosis factor-alpha (TNF-α) concentration. | Ding et al., 2019 nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

478294-16-5 |

|---|---|

Molecular Formula |

C19H18O7 |

Molecular Weight |

358.3 g/mol |

IUPAC Name |

[3-(3,4-dihydroxyphenyl)-2-oxopropyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C19H18O7/c1-25-18-6-3-12(9-17(18)23)4-7-19(24)26-11-14(20)8-13-2-5-15(21)16(22)10-13/h2-7,9-10,21-23H,8,11H2,1H3/b7-4+ |

InChI Key |

BZBZUGSXRITWQR-QPJJXVBHSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)CC2=CC(=C(C=C2)O)O)O |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)CC2=CC(=C(C=C2)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)CC2=CC(=C(C=C2)O)O)O |

Synonyms |

cimiracemate A |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of Cimiracemate a

Optimized Extraction Methodologies from Plant Matrixes

The initial step in obtaining Cimiracemate A is the extraction from the dried and powdered rhizomes of Cimicifuga racemosa. A common method involves maceration of the plant material with methanol (B129727). acs.org This crude methanol extract is then subjected to fractionation using solvents of varying polarities, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their solubility. acs.org Bioassay-directed fractionation, which uses a biological assay to guide the separation process, has also been employed to isolate antioxidant compounds, including this compound. acs.orgnih.gov

Advanced Chromatographic Purification Techniques

Following the initial extraction and fractionation, advanced chromatographic techniques are essential for the purification of this compound. acs.org These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Commonly used techniques include:

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is often subjected to column chromatography on silica gel, which separates compounds based on their polarity. acs.org

C18 Low-Pressure Column Chromatography: This reverse-phase chromatography technique separates compounds based on their hydrophobicity. acs.org

High-Performance Liquid Chromatography (HPLC): Semipreparative HPLC is frequently used as a final purification step to yield highly pure this compound. acs.org

Through a series of these chromatographic separations, this compound was isolated along with other phenylpropanoid esters, such as cimiracemates B, C, and D, and known compounds like ferulic acid and isoferulic acid. nih.govacs.org

Comprehensive Spectroscopic and Spectrometric Approaches for Structural Determination

Once purified, the structure of this compound is determined using a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. nih.gov

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. lehigh.educreative-biostructure.com For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. researchgate.netnih.gov

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.

¹³C NMR: Reveals the number and types of carbon atoms present.

2D NMR (e.g., COSY, HMQC, HMBC): These experiments establish correlations between different nuclei, allowing for the definitive assembly of the molecular structure.

The identities of the isolated compounds, including this compound, were confirmed by comparing their ¹H and ¹³C NMR spectral data with those reported in the literature. acs.org

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. lehigh.edu High-Resolution Mass Spectrometry (HRMS) is particularly important for determining the exact mass and, consequently, the molecular formula of this compound. nih.gov The molecular formula for this compound has been determined to be C₁₉H₁₈O₇. nih.govncats.io Fragmentation analysis within the mass spectrometer can also provide clues about the molecule's substructures.

Other spectroscopic techniques, such as Ultraviolet (UV) and Infrared (IR) spectroscopy, provide complementary information for structural elucidation. solubilityofthings.com

UV Spectroscopy: Gives information about the presence of chromophores (light-absorbing groups) in the molecule, which is useful for identifying conjugated systems. creative-biostructure.com

IR Spectroscopy: Helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ester (-COO-) groups, by detecting their characteristic vibrational frequencies. lehigh.edu

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis (e.g., FAB-MS, LC-MS, LC-MS/MS, HRMS)

Structural Confirmation and Stereochemical Assignment

The culmination of data from NMR, MS, and other spectroscopic techniques allows for the complete structural elucidation and stereochemical assignment of this compound. nih.govrsc.org The structure was determined to be an ester formed between isoferulic acid and 3-(3',4'-dihydroxyphenyl)-2-oxopropanol. researchgate.net The stereochemistry of this compound is reported as achiral. ncats.io

Table of Spectroscopic Data for this compound:

| Technique | Observed Data | Interpretation |

| HRMS | Molecular Formula: C₁₉H₁₈O₇ nih.govncats.io | Confirms the elemental composition of the molecule. |

| ¹H NMR | Complex pattern of signals | Reveals the specific arrangement and environment of hydrogen atoms. |

| ¹³C NMR | 19 distinct carbon signals | Corresponds to the 19 carbon atoms in the molecular formula. |

| IR | Absorptions for hydroxyl, carbonyl, and ester groups | Indicates the presence of these key functional groups. |

| UV | Absorption maxima consistent with phenylpropanoid structure | Suggests the presence of conjugated aromatic systems. |

Synthetic Pathways and Derivatization Strategies for Cimiracemate a

Design and Execution of Total Synthesis Routes for Cimiracemate A and Analogues

The total synthesis of this compound and its analogues has been a key focus of research, enabling access to larger quantities of the compound than are available from natural sources and allowing for the creation of structurally diverse analogues for structure-activity relationship (SAR) studies.

A common strategy for the total synthesis of this compound involves the coupling of a cinnamic acid derivative with a suitable propanoid building block. researchgate.net One reported synthesis of this compound starts with isoferulic acid. ijdrt.com The synthetic sequence involves the protection of the phenolic hydroxyl group, followed by activation of the carboxylic acid, often to an acid chloride. This activated intermediate is then reacted with a suitable three-carbon synthon to form the characteristic ester linkage of this compound. ijdrt.com

The synthesis of analogues often follows a similar convergent strategy, where different substituted cinnamic acids and propanoid precursors are utilized to generate a library of related compounds. For example, the synthesis of cimiracemate B, a closely related analogue, has been achieved through the coupling of a bromoketone with a cinnamic acid derivative. researchgate.net This approach has also been extended to create other analogues by varying the substitution patterns on both the phenylpropanoid and cinnamic acid moieties. scielo.br

A notable development in the synthesis of related structures is the one-step method to prepare α-chloroketones from readily available phenylacetic acid derivatives. nih.gov This method utilizes the reactivity of a magnesium-enolate dianion and has been demonstrated in the total synthesis of cimiracemate B, highlighting its potential utility in the synthesis of this compound and its analogues. nih.gov

Table 1: Key Synthetic Reactions in the Total Synthesis of this compound and Analogues

| Reaction Type | Reactants | Reagents and Conditions | Product | Reference |

| Esterification | Isoferulic acid, Allyl bromide | K2CO3, Acetone, Reflux | Allyl isoferulate | ijdrt.com |

| Claisen Rearrangement | Allyl isoferulate | Reflux in MeOH with NaHCO3 | Intermediate phenol | ijdrt.com |

| Esterification | Cinnamic acid derivative, Bromoketone | Not specified | Cimiracemate B | researchgate.net |

| α-Chloroketone Synthesis | Phenylacetic acid derivative | Mg-enolate dianion, Chloromethyl carbonyl electrophile | α-chloroketone | nih.gov |

Development of Semisynthetic Methodologies from Natural Precursors

Semisynthesis, which utilizes naturally occurring compounds as starting materials, offers an alternative and often more efficient route to complex molecules like this compound. wikipedia.org This approach leverages the intricate structures already assembled by nature, reducing the number of synthetic steps required.

Eugenol, a readily available natural product, has been used as a starting material for the synthesis of cimiracemate B. scielo.br The synthesis involves the protection of the phenolic hydroxyl group of eugenol, followed by a series of transformations to introduce the desired functionality, culminating in a coupling reaction with a cinnamic acid derivative. scielo.br This strategy could be adapted for the synthesis of this compound by using an appropriate isoferulic acid-derived starting material.

Another potential natural precursor for the semisynthesis of this compound is ferulic acid, which is structurally similar to the isoferulic acid moiety of the target molecule. A synthetic process starting from ferulic acid has been described for the synthesis of Calebin-A, a compound with some structural similarities to this compound, suggesting that similar methodologies could be applied. google.com

The primary advantage of semisynthesis is the potential for a more concise and cost-effective route to the target molecule, particularly when the natural precursor is abundant and inexpensive. wikipedia.org

Table 2: Potential Natural Precursors for Semisynthesis of this compound

| Natural Precursor | Key Structural Feature | Potential for this compound Synthesis | Reference |

| Eugenol | Phenylpropanoid backbone | Can be modified to form the propanoid portion of this compound. | scielo.br |

| Ferulic Acid | Substituted cinnamic acid | Can be isomerized to isoferulic acid, a key component of this compound. | google.com |

| Isoferulic Acid | Direct precursor to a key structural moiety | Can be directly incorporated into the this compound structure. | ijdrt.com |

Exploration of Chemical Modifications and Derivatization for Mechanistic Probes

The synthesis of analogues and derivatives of this compound is crucial for elucidating its mechanism of action and for developing more potent and selective biological probes. nih.govnih.gov By systematically modifying the structure of this compound, researchers can investigate the importance of different functional groups for its biological activity.

One study synthesized three analogues of this compound to evaluate their anti-inflammatory effects. ijdrt.com These analogues featured variations in the substitution pattern of the aromatic rings. The results of this study provided valuable insights into the structure-activity relationships of this class of compounds, indicating that the position and nature of the substituents on the phenyl rings significantly influence their biological activity. ijdrt.com

The development of molecular probes often involves the introduction of reporter groups, such as fluorescent labels or biotin (B1667282) tags, into the molecule of interest. While specific examples for this compound are not extensively reported, general strategies for modifying natural products can be applied. For instance, the carboxylic acid or phenolic hydroxyl groups could be used as handles for attaching such labels, although this might impact the compound's biological activity.

Furthermore, the synthesis of isotopically labeled versions of this compound could be invaluable for metabolic studies and for tracking its fate in biological systems. These labeled compounds can be prepared using synthetic routes that incorporate stable isotopes, such as deuterium (B1214612) or carbon-13, at specific positions in the molecule.

The exploration of chemical modifications is an ongoing process that will continue to provide a deeper understanding of the biological functions of this compound and pave the way for the design of new therapeutic agents.

Preclinical Pharmacological Investigations of Cimiracemate a

Molecular Mechanisms of Anti-inflammatory Activity

Cimiracemate A demonstrates notable anti-inflammatory effects by modulating key cellular and molecular processes involved in the inflammatory cascade.

Modulation of Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

This compound has been shown to suppress the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS), a potent inflammatory agent. nih.govacs.org In human primary blood macrophages, this compound significantly inhibited the LPS-induced production of Tumor Necrosis Factor-alpha (TNF-α). nih.govacs.org Specifically, at a concentration of 140 μM, it reduced TNF-α production by 47% and 58% in response to 1 ng/mL and 10 ng/mL of LPS, respectively. nih.govacs.org Similarly, in a rat model of rheumatoid arthritis, treatment with this compound led to a dose-dependent reduction in the plasma levels of Interleukin-1β (IL-1β) and TNF-α. ajol.infotjpr.org

Table 1: Effect of this compound on LPS-Induced TNF-α Production in Human Macrophages

| LPS Concentration | This compound Concentration | Inhibition of TNF-α Production |

|---|---|---|

| 1 ng/mL | 140 μM | 47 ± 19% |

| 10 ng/mL | 140 μM | 58 ± 30% |

Data from a study on human primary blood macrophages. nih.govacs.org

Regulation of Key Intracellular Signaling Pathways

The anti-inflammatory activity of this compound is linked to its ability to regulate crucial intracellular signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappaB (NF-κB) pathways. nih.govacs.org These pathways are central to the expression of numerous pro-inflammatory genes. arvojournals.orgplos.org this compound's modulation of MAPK and NF-κB activities is considered a key mechanism for its anti-inflammatory effects. nih.govacs.org In a study on Freund's adjuvant-induced rheumatoid arthritis in neonatal rats, this compound was found to reduce the activity of MAP kinase. ajol.info Furthermore, it has been demonstrated that this compound inhibits the NF-κB pathway. ajol.info

Interactions with the iNOS/NF-κB/TLR-4 Pathway in Inflammatory Models

Further investigations have revealed that this compound exerts its protective effects in inflammatory models, such as rheumatoid arthritis, through the regulation of the inducible nitric oxide synthase (iNOS)/NF-κB/Toll-like receptor-4 (TLR-4) pathway. ajol.infotjpr.orgajol.info TLR-4 is a key receptor that recognizes LPS and initiates downstream signaling, leading to the activation of NF-κB and subsequent inflammation. mdpi.complos.orgmdpi.com In a rat model of arthritis, the expression levels of iNOS, NF-κB, and TLR-4 proteins were significantly increased in the chondrocytes of the arthritic group. ajol.infotjpr.org Treatment with this compound resulted in a significant and dose-dependent downregulation of these proteins, indicating that its anti-inflammatory action involves the modulation of this entire signaling cascade. ajol.infotjpr.orgajol.info

Impact on Inflammatory Mediators

This compound has also been found to reduce the levels of other important inflammatory mediators, including Prostaglandin (B15479496) E2 (PGE-2) and Matrix Metalloproteinase-3 (MMP-3). ajol.infotjpr.org In a study on neonatal rats with induced rheumatoid arthritis, the plasma levels of both PGE-2 and MMP-3 were significantly elevated in the arthritic group. ajol.infotjpr.org Treatment with this compound led to a significant and dose-dependent reduction in the levels of these inflammatory mediators. ajol.infotjpr.org

Table 2: Effect of this compound on Inflammatory Mediators in a Rat Model of Arthritis

| Group | Plasma PGE-2 Levels | Plasma MMP-3 Levels |

|---|---|---|

| Control | Normal | Normal |

| Arthritis | Significantly Higher | Significantly Higher |

| Arthritis + this compound | Significantly Reduced (dose-dependent) | Significantly Reduced (dose-dependent) |

Qualitative summary of findings from a study on neonatal rats. ajol.infotjpr.org

Antioxidant Properties and Cellular Protective Effects

In addition to its anti-inflammatory actions, this compound possesses antioxidant properties that contribute to its cellular protective effects.

Mechanisms of Reactive Oxygen Species (ROS) Scavenging

This compound has been identified as an antioxidant compound capable of scavenging reactive oxygen species (ROS). researchgate.netacs.org ROS are highly reactive molecules that can cause oxidative damage to cellular components, including DNA. acs.org Methanol (B129727) extracts of Cimicifuga racemosa, containing this compound, have been shown to effectively scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals. researchgate.net Studies have demonstrated that this compound, along with other compounds from the plant, can protect cells from DNA damage induced by agents like menadione (B1676200), which causes oxidative stress. researchgate.netacs.org The antioxidant activity of this compound is comparable to that of ferulic acid. acs.org This ROS scavenging ability is a key mechanism by which this compound exerts its cellular protective effects. researchgate.net In a rat model of rheumatoid arthritis, this compound treatment significantly reversed the altered levels of the oxidative stress marker malondialdehyde (MDA) and the antioxidant glutathione (B108866) (GSH), and restored the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). ajol.infotjpr.org

Influence on Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase (SOD), Reduced Glutathione (GSH))

Preclinical research indicates that this compound exerts a significant influence on endogenous antioxidant defense systems. In a study utilizing a rat model of Freund's adjuvant-induced rheumatoid arthritis, the administration of this compound was shown to modulate key oxidative stress biomarkers. researchgate.netajol.info The study focused on the levels of superoxide dismutase (SOD) and reduced glutathione (GSH), two critical components of the cellular antioxidant defense mechanism. researchgate.netajol.infosld.cumdpi.com

In the disease model, the activity of SOD was significantly diminished, while levels of malondialdehyde (MDA), a marker of lipid peroxidation, were increased, and GSH levels were depleted. researchgate.netajol.info Treatment with this compound led to a significant and dose-dependent reversal of these alterations. researchgate.netajol.info Specifically, it restored SOD activity and GSH levels, while reducing MDA, thereby demonstrating its capacity to bolster the endogenous antioxidant enzyme system against oxidative stress. researchgate.netajol.info

The antioxidant defense system relies on enzymes like SOD to convert superoxide radicals into hydrogen peroxide, which is then neutralized by enzymes such as catalase (CAT) and glutathione peroxidase (GPx). sld.cumdpi.com GSH is a vital non-enzymatic antioxidant and a cofactor for GPx, playing a crucial role in cellular protection and detoxification. sld.cu The ability of this compound to restore levels of both SOD and GSH suggests a potent antioxidant effect, helping to mitigate cellular damage induced by free radicals. researchgate.netajol.info

Table 1: Effect of this compound on Oxidative Stress Biomarkers in a Rat Model

| Biomarker | Effect of Disease Model | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Significantly reduced activity | Significantly and dose-dependently reversed the reduction | researchgate.netajol.info |

| Reduced Glutathione (GSH) | Significantly decreased level | Significantly and dose-dependently reversed the decrease | researchgate.netajol.info |

| Malondialdehyde (MDA) | Significantly increased level | Significantly and dose-dependently reversed the increase | researchgate.netajol.info |

Protection against Oxidative DNA Damage in Preclinical Cell Models

This compound has demonstrated protective effects against oxidative DNA damage in preclinical cell models. nih.govresearchgate.net Research has shown that this compound, as one of the active antioxidant compounds isolated from the methanol extracts of Cimicifuga racemosa (black cohosh), can reduce DNA damage induced by oxidative stressors. nih.govresearchgate.netnih.gov

In one key study, the quinone menadione was used to induce oxidative stress, leading to DNA single-strand breaks in cultured S30 breast cancer cells. nih.govresearchgate.net The extent of DNA damage was quantified using the comet assay (single-cell gel electrophoresis). nih.govresearchgate.netchemfaces.com The findings revealed that this compound significantly reduced the menadione-induced DNA damage in a dose-dependent manner. nih.govresearchgate.net

Bioassay-directed fractionation identified several antioxidant compounds from black cohosh, with this compound being among those that effectively protect cellular DNA. nih.govchemfaces.com The order of potency for reducing menadione-induced DNA damage in this model was reported as: methyl caffeate > caffeic acid > ferulic acid > this compound > cimiracemate B > fukinolic acid. nih.govresearchgate.netchemfaces.comcolab.ws These results suggest that the antioxidant activity of this compound contributes to its ability to protect cells from the genotoxic effects of reactive oxygen species (ROS). nih.gov

Hormonal Receptor Interaction Studies in Preclinical Models

Investigation of Estrogen Receptor (ERα, ERβ) Binding and Modulation

The compound this compound is isolated from Cimicifuga racemosa (black cohosh), an herb that has been investigated for its potential effects on menopausal symptoms, leading to hypotheses about its interaction with estrogen receptors (ER). nih.govnih.govsemanticscholar.org Some studies have proposed that black cohosh extract may act as a selective estrogen receptor modulator (SERM), a class of compounds that can exert either estrogenic or anti-estrogenic effects depending on the target tissue. semanticscholar.orgwikipedia.orgclevelandclinic.org

However, preclinical studies focusing specifically on this compound and its direct binding affinity or modulatory activity at the two main estrogen receptor subtypes, ERα and ERβ, are not extensively detailed in the available scientific literature. While the parent plant extract has been the subject of such investigations, with some conflicting results, direct evidence for this compound's interaction with these receptors is lacking. semanticscholar.orgresearchgate.net Therefore, it remains undetermined whether the pharmacological effects of this compound are mediated through direct binding to and modulation of ERα or ERβ.

Methodologies for Ligand Binding Assays and Cellular Receptor Activation Studies

To investigate the potential interaction of a compound like this compound with estrogen receptors, a variety of established preclinical methodologies are employed. These assays are designed to determine binding affinity, specificity, and functional consequences of the ligand-receptor interaction. bmbreports.orgamherst.edunih.gov

Ligand Binding Assays are fundamental for measuring the affinity of a compound for a receptor. amherst.edu

Radioligand Binding Assays: This traditional method involves incubating a radiolabeled ligand with cells or cell membranes expressing the receptor of interest (e.g., ERα or ERβ). amherst.eduwikipedia.org The binding of the test compound is measured by its ability to compete with and displace the radioligand, allowing for the calculation of binding affinity (Ki). amherst.edu

Fluorescence-Based Assays: Modern techniques like Fluorescence Polarization (FP) and Fluorescence Resonance Energy Transfer (FRET) offer non-radioactive alternatives. bmbreports.orgamherst.edu In FP assays, a fluorescently labeled ligand is used. When bound to the larger receptor molecule, it tumbles slower in solution, increasing the polarization of its emitted light. A test compound that displaces the fluorescent ligand will cause a decrease in polarization. amherst.edu FRET assays can be used to study receptor dimerization, a key step in ER activation, which occurs upon ligand binding. bmbreports.org

Cellular Receptor Activation Studies assess the functional outcome of receptor binding—whether the compound acts as an agonist (activator) or an antagonist (blocker).

Reporter Gene Assays: These are widely used to measure the transcriptional activity of nuclear receptors like ERα and ERβ. bmbreports.orgamherst.edu Cells are engineered to contain a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an estrogen response element (ERE). bmbreports.org If a compound activates the estrogen receptor, the receptor binds to the ERE and drives the expression of the reporter gene, which can be easily quantified. bmbreports.orgamherst.edu

GTPγS Binding Assay: For G protein-coupled receptors, this assay measures receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation by an agonist.

These methodologies provide a comprehensive framework for characterizing the interaction of a test compound with its target receptor, from initial binding to downstream cellular responses.

Preclinical Research on Bone Health and Osteoporosis

Effects on Glucocorticoid-Induced Osteoporosis in Animal Models

Disclaimer: The findings described in this section are based on a study that has since been retracted. The information is presented for a comprehensive overview of the published literature but should be interpreted with significant caution.

Preclinical research has explored the potential of this compound in the context of glucocorticoid-induced osteoporosis (GIOP), a common side effect of long-term steroid therapy. nih.gov Animal models, particularly in rats, are frequently used to simulate human GIOP to investigate disease mechanisms and evaluate potential therapeutic agents. nih.gov

In a retracted study, osteoporosis was induced in rats by the administration of methylprednisolone (B1676475) acetate (B1210297) over a six-week period. nih.govchemfaces.com The investigation aimed to determine the protective effect of this compound on the bone structure in these animals. The results from this study suggested that treatment with this compound ameliorated the deterioration of bone microarchitecture and histopathological changes associated with GIOP. nih.govchemfaces.com

Micro-computed tomography (micro-CT) scans of the femur were used to assess changes in bone structure. chemfaces.com The GIOP model group showed a significant decrease in bone mineral density, trabecular number, and trabecular thickness compared to the control group. chemfaces.com The retracted publication reported that treatment with this compound attenuated these adverse changes. nih.govchemfaces.com Furthermore, the study claimed that this compound treatment reduced serum levels of inflammatory mediators like IL-1β and TNF-α and favorably modulated bone formation markers, such as increasing osteocalcin (B1147995) and decreasing tartrate-resistant acid phosphatase activity. nih.govchemfaces.com The authors of the retracted paper concluded that this compound might protect against glucocorticoid-induced osteoporosis by regulating the RANKL/RANK/OPG signaling pathway. nih.gov

Table 2: Reported Effects of this compound on Bone Microarchitecture in a Rat Model of Glucocorticoid-Induced Osteoporosis (Based on a Retracted Study)

| Microarchitectural Parameter | Effect of Glucocorticoid Model | Reported Effect of this compound Treatment | Reference |

|---|---|---|---|

| Bone Mineral Density | Significant decrease | Attenuated the decrease | chemfaces.com |

| Trabecular Number | Significant decrease | Attenuated the decrease | chemfaces.com |

| Trabecular Thickness | Significant decrease | Attenuated the decrease | chemfaces.com |

| Trabecular Separation | Increase | Attenuated the increase | chemfaces.com |

| Bone Volume/Total Volume | Significant decrease | Attenuated the decrease | chemfaces.com |

Modulation of Osteoclast Differentiation and Activity Signaling Pathways (e.g., OPG/RANKL/RANK)

This compound has been shown to play a regulatory role in the critical signaling pathway that governs bone remodeling: the Osteoprotegerin (OPG)/Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/Receptor Activator of Nuclear Factor-κB (RANK) axis. nih.govmdpi.com In a preclinical model of glucocorticoid-induced osteoporosis in rats, treatment with this compound demonstrated a protective effect on bone health by modulating this pathway. mdpi.com

The study revealed that this compound treatment leads to a notable attenuation of the protein expression of both RANKL and its receptor, RANK. mdpi.com Concurrently, the expression of OPG, a decoy receptor that inhibits RANKL-RANK interaction, was enhanced. mdpi.com This shift in the balance of the OPG/RANKL/RANK system is crucial, as it disfavors the differentiation and activation of osteoclasts, the cells responsible for bone resorption.

Furthermore, a marker of osteoclast activity, tartrate-resistant acid phosphatase (TRAP), was found to be reduced in the serum of rats treated with this compound, providing additional evidence of its inhibitory effect on osteoclast function. mdpi.comd-nb.info

| Protein | Effect of this compound Treatment | Source |

|---|---|---|

| Receptor Activator of Nuclear Factor-κB Ligand (RANKL) | Attenuated Expression | mdpi.com |

| Receptor Activator of Nuclear Factor-κB (RANK) | Attenuated Expression | mdpi.com |

| Osteoprotegerin (OPG) | Enhanced Expression | mdpi.com |

Regulation of Osteoblast Function and Bone Formation Markers

In addition to its influence on osteoclasts, this compound has demonstrated effects on osteoblasts, the cells responsible for new bone formation. Research in a glucocorticoid-induced osteoporosis model showed that administration of this compound favorably modulated key serum markers associated with osteoblast function and bone formation. mdpi.comd-nb.info

Specifically, the level of osteocalcin (OC), a protein synthesized by osteoblasts and considered a specific marker of osteoblastic activity, was enhanced in rats treated with this compound. mdpi.comnih.gov Conversely, the serum concentration of collagen type I fragments (CTX), which are markers of bone resorption, was found to be reduced following treatment. mdpi.com This suggests a dual action of this compound: promoting bone formation while concurrently reducing bone breakdown.

| Bone Formation Marker | Effect of this compound Treatment | Source |

|---|---|---|

| Osteocalcin (OC) | Enhanced Level | mdpi.com |

| Collagen Type I Fragments (CTX) | Reduced Level | mdpi.com |

Exploratory Preclinical Studies on Other Biological Systems

In Vitro Assessment of Oocyte and Follicle Toxicity Protection

Exploratory studies have investigated the potential protective effects of compounds from the plant Cimicifuga racemosa, which is a natural source of this compound, on female reproductive cells. nih.govnih.gov In an in vitro study using mouse ovaries, an extract of Cimicifuga racemosa (CIMI) demonstrated a protective capacity against the toxic effects of the chemotherapy drug doxorubicin (B1662922). nih.govcaymanchem.com this compound is identified as one of the antioxidant constituents of this extract that may contribute to this protective effect. nih.govnih.gov

The presence of the CIMI extract in the culture medium was shown to block the harmful effects of doxorubicin, preserving the percentage of morphologically normal follicles. nih.govcaymanchem.com Follicle viability was also maintained, as demonstrated by fluorescence microscopy where follicles cultured with both the extract and doxorubicin were stained with calcein-AM (indicating viable cells), while those exposed to doxorubicin alone were stained with ethidium (B1194527) homodimer-1 (indicating non-viable cells). nih.govcaymanchem.com These findings suggest a potential role for the antioxidant compounds within the extract, including this compound, in protecting oocytes and follicles from chemotherapy-induced damage. nih.gov

| Parameter | Effect of Cimicifuga racemosa Extract (containing this compound) in the presence of Doxorubicin | Source |

|---|---|---|

| Percentage of Morphologically Normal Follicles | Maintained at a level similar to control | nih.gov |

| Follicle Viability | Protected against doxorubicin-induced damage | nih.govcaymanchem.com |

| Expression of Activated Caspase-3 | Reduced staining intensity compared to doxorubicin alone | nih.govcaymanchem.com |

Enzyme Inhibition Profiles and Kinetics (e.g., Neutrophil Elastase)

The inhibitory effects of various compounds isolated from the rhizomes of Cimicifuga racemosa on human neutrophil elastase have been investigated. nih.gov Neutrophil elastase is a serine protease involved in inflammatory processes. scbt.com Studies have shown that several cinnamic acid derivatives from this plant inhibit the activity of neutrophil elastase in a dose-dependent manner. nih.gov

While specific enzyme inhibition kinetics and the half-maximal inhibitory concentration (IC50) for this compound have not been detailed in the reviewed literature, data is available for structurally related compounds found in the same plant. For instance, fukinolic acid and cimicifugic acid A have been identified as potent inhibitors of neutrophil elastase. nih.gov This suggests that compounds from Cimicifuga racemosa possess neutrophil elastase inhibitory properties, though the direct contribution and specific profile of this compound require further investigation.

| Compound from Cimicifuga racemosa | IC50 Value for Neutrophil Elastase Inhibition | Source |

|---|---|---|

| Fukinolic Acid | 0.23 µmol/L | nih.gov |

| Cimicifugic Acid A | 2.2 µmol/L | nih.gov |

| Cimicifugic Acid B | 11.4 µmol/L | nih.gov |

| Cimicifugic Acid F | 18 µmol/L | nih.gov |

| Caffeic Acid | 93 µmol/L | nih.gov |

| This compound | Data not available in reviewed literature |

Advanced Research Methodologies and Theoretical Approaches

Development and Application of In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are fundamental in dissecting the molecular mechanisms underlying the bioactivity of Cimiracemate A. These models offer a controlled environment to study cellular and molecular responses to the compound, minimizing the use of animal models for initial mechanistic explorations. nih.gov

One of the primary in vitro models used to investigate this compound is human primary blood macrophages. nih.govacs.org Research has shown that this compound can suppress the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govacs.org This anti-inflammatory effect is attributed to its ability to modulate key signaling pathways, specifically the mitogen-activated protein kinase (MAPK) and the nuclear factor-kappaB (NF-κB) pathways. nih.govacs.orgnih.gov By inhibiting these pathways, this compound effectively reduces the expression of pro-inflammatory cytokines. nih.govacs.orgresearchgate.net

The selection of appropriate in vitro models is crucial and depends on the research question. While simple monolayer cell cultures are useful for elucidating basic cellular processes, more complex three-dimensional (3D) cell culture models, such as spheroids and organoids, are emerging as more physiologically relevant systems. mdpi.comsemanticscholar.org These 3D models can better mimic the tissue microenvironment, including cell-to-cell and cell-to-matrix interactions, which are critical for understanding the full spectrum of a compound's activity. mdpi.comsemanticscholar.org Although specific studies on this compound using advanced 3D models have not been extensively reported, their application represents a promising future direction for research.

Further in vitro investigations have explored the anti-inflammatory properties of plant extracts containing this compound through assays that measure the inhibition of protein denaturation and proteinase activity, which are implicated in inflammatory processes. mdpi.com

Utilization of In Vivo Animal Models for Preclinical Efficacy and Mechanism of Action Studies

In vivo animal models are indispensable for evaluating the preclinical efficacy and further understanding the mechanism of action of this compound in a whole biological system. als.netiaea.orgpremier-research.com These models allow for the assessment of a compound's therapeutic potential in a manner that is more representative of human physiology than in vitro studies alone. ajol.info

A significant in vivo study has demonstrated the protective effects of this compound in a neonatal rat model of Freund's adjuvant-induced rheumatoid arthritis. ajol.info In this model, oral administration of this compound led to a dose-dependent reduction in several key inflammatory markers. ajol.info The study revealed that this compound treatment significantly decreased plasma levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and TNF-α, as well as prostaglandin (B15479496) E2 (PGE-2) and matrix metalloproteinase-3 (MMP-3). ajol.info

Mechanistically, the protective effect of this compound in this arthritis model was linked to the regulation of the inducible nitric oxide synthase (iNOS)/NF-κB/Toll-like receptor-4 (TLR-4) signaling pathway in chondrocytes. ajol.info Treatment with this compound resulted in the downregulation of the expression of iNOS, NF-κB, and TLR-4 proteins. ajol.info Furthermore, the compound demonstrated antioxidant effects by reversing the altered levels of malondialdehyde (MDA) and reduced glutathione (B108866) (GSH), and the activity of superoxide (B77818) dismutase (SOD). ajol.info

The choice of animal model is critical for the relevance of preclinical findings. Models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AA), are commonly used to mimic the pathological features of the human disease, including inflammation, synovial hyperplasia, and cartilage and bone destruction. frontiersin.orge-jyms.orgismni.org The study on this compound utilized an adjuvant-induced model in neonatal rats, which is a well-established method for inducing arthritis for preclinical drug evaluation. ajol.infofrontiersin.org

| Animal Model | Condition | Key Findings for this compound | Mechanism of Action |

|---|---|---|---|

| Neonatal Rats | Freund's Adjuvant-Induced Rheumatoid Arthritis | Reduced plasma levels of IL-1β, TNF-α, PGE-2, and MMP-3. Reversed altered levels of oxidative stress markers (MDA, GSH, SOD). | Downregulation of iNOS/NF-κB/TLR-4 pathway in chondrocytes. |

Computational Chemistry and Molecular Modeling for Drug Discovery and Target Analysis

Computational chemistry and molecular modeling are powerful tools in modern drug discovery, enabling the prediction of molecular interactions and the rational design of new therapeutic agents. While specific computational studies focusing exclusively on this compound are not widely published, the methodologies are highly applicable to this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and mode of interaction. frontiersin.orgfrontiersin.org This method is instrumental in identifying potential molecular targets for a compound and understanding the structural basis of its activity. For this compound, molecular docking could be employed to investigate its interaction with key inflammatory targets such as cyclooxygenase-2 (COX-2), various caspases, and components of the NF-κB and MAPK signaling pathways. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchmap.jpiiarjournals.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogs. researchmap.jpiiarjournals.org

There are no specific QSAR studies reported for this compound. However, QSAR analyses have been conducted on other series of phenylpropanoid esters to evaluate their cytotoxic and anti-inflammatory activities. researchmap.jpiiarjournals.org These studies have identified key physicochemical and structural features that contribute to their biological effects. researchmap.jpiiarjournals.org A QSAR study on this compound and its analogs could provide valuable information for optimizing its structure to enhance its anti-inflammatory properties.

Molecular Docking Simulations for Protein-Ligand Interactions

Bioactivity-Guided Fractionation Techniques for Active Constituent Identification

Bioactivity-guided fractionation is a cornerstone strategy in natural product chemistry for the isolation of active compounds from complex mixtures such as plant extracts. nih.govacs.orgresearchgate.net This approach involves a stepwise separation of the extract into fractions, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

This compound was successfully isolated from the rhizomes of Cimicifuga racemosa using this methodology. nih.govacs.org The process began with the partitioning of the crude extract, followed by high-performance liquid chromatography (HPLC) to separate the components of the active fraction. nih.govacs.org The anti-inflammatory activity, specifically the suppression of TNF-α production in macrophages, was used as the bioassay to guide the fractionation process, ultimately leading to the identification of this compound as a key bioactive constituent. nih.govacs.org The structure of the isolated compound was then elucidated using spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.orgresearchgate.net

| Technique | Purpose | Application to this compound |

|---|---|---|

| Partitioning Extraction | Initial separation of crude extract based on polarity. | Used as an initial step to create fractions from Cimicifuga racemosa extract. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of compounds within a fraction. | Employed for the fine purification of the active fraction to isolate this compound. |

| Bioassay (e.g., TNF-α inhibition) | To test the biological activity of fractions and guide the separation process. | Guided the isolation process by identifying the fractions with the most potent anti-inflammatory effects. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the isolated pure compound. | Confirmed the chemical structure of the isolated active compound as this compound. |

Analytical Method Development for Quality Control and Standardization in Research Contexts (e.g., HPLC-PDA-LCMS)

The development of robust analytical methods is crucial for the quality control and standardization of natural product-derived compounds like this compound used in research. High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is a widely used technique for the separation and quantification of phytochemicals. mdpi.commdpi.comresearchgate.netscielo.br This method allows for the determination of the purity of a compound and its concentration in an extract.

For more comprehensive analysis, liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), offers higher sensitivity and specificity, enabling the identification and quantification of compounds even at very low concentrations. mdpi.commdpi.comnih.gov The combination of HPLC-PDA and LC-MS provides a powerful platform for the chemical profiling of plant extracts and the standardization of active compounds. mdpi.commdpi.com

While HPLC was used in the bioactivity-guided isolation of this compound, a detailed, validated HPLC-PDA-LCMS method specifically for the routine quality control and standardization of this compound in research settings has not been published. The development of such a method would be essential for ensuring the consistency and reproducibility of research findings and for any future preclinical and clinical development. This method would involve optimizing chromatographic conditions (e.g., column, mobile phase, flow rate) and mass spectrometry parameters to achieve the desired selectivity, sensitivity, and accuracy for this compound. mdpi.commdpi.com

Q & A

Q. How is Cimiracemate A structurally differentiated from other triterpene saponins in Cimicifuga racemosa?

- Methodological Answer : Structural differentiation relies on spectroscopic techniques (NMR, MS) and comparative analysis of substituent positions. For example, this compound is characterized by an -OH group at R1, -O-Me at R2, and -H at R3, distinguishing it from analogs like Cimiracemate B (R1: -O-Me, R2: -OH) . Its Chemical Identifier (CID: 5315874) further aids unambiguous identification in databases.

Q. What protocols are recommended for isolating this compound from plant extracts?

- Methodological Answer : Use a multi-step chromatographic approach:

Crude extraction : Ethanol-water (70:30) to solubilize triterpenes.

Fractionation : Medium-pressure liquid chromatography (MPLC) with a C18 column.

Purification : Semi-preparative HPLC with a mobile phase of acetonitrile-water (0.1% formic acid) . Monitor fractions using UV detection at 210 nm.

Q. What analytical techniques validate the purity of synthesized or isolated this compound?

- Methodological Answer : Combine:

- HPLC-DAD : Purity ≥95% with a single peak at retention time specific to this compound.

- High-resolution MS : Confirm molecular ion [M+H]+ at m/z 823.456 (theoretical).

- ¹³C-NMR : Match peak assignments to published spectra .

Advanced Research Questions

Q. How does this compound mediate AMPK activation, and what experimental models are optimal for studying this mechanism?

- Methodological Answer : Use in vitro kinase assays (e.g., recombinant AMPK α/β/γ subunits) and cell-based models (e.g., HepG2 hepatocytes). Evidence from machine learning-based studies indicates this compound binds to the γ subunit’s CBS domain, altering ATP/AMP ratios. Validate via:

- Western blot : Phosphorylation of AMPKα (Thr172) and downstream targets (ACC, mTOR).

- Metabolomics : Track ATP/ADP/AMP levels via LC-MS .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) of this compound?

- Methodological Answer : Address discrepancies through:

Dose-response standardization : Use a unified range (e.g., 1–100 μM) across studies.

Cell-line specificity : Compare effects in primary vs. immortalized cells (e.g., RAW264.7 macrophages vs. PBMCs).

Contextual metadata : Document extraction methods, solvent residues, and batch variability .

Q. What strategies improve the design of this compound analogs to enhance metabolic stability?

- Methodological Answer : Apply structure-activity relationship (SAR) studies:

- Modify R3 : Replace -H with -O-Me (as in Cimiracemate C/D) to reduce Phase I oxidation .

- Prodrug synthesis : Esterify -OH groups to improve oral bioavailability.

- In silico screening : Predict ADMET properties using tools like SwissADME .

Data Analysis & Reporting

Q. What statistical practices ensure robust interpretation of this compound’s dose-dependent effects?

- Methodological Answer :

- Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals.

- Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons.

- Report p-values explicitly; avoid stating “significant” without statistical validation .

Q. How should researchers document contradictory findings in publications?

- Methodological Answer : Follow a standardized framework:

Contextualize discrepancies : Highlight differences in experimental conditions (e.g., cell type, assay duration).

Error analysis : Quantify technical vs. biological variability (e.g., CV% for replicates).

Meta-analysis : Compare results with prior studies using forest plots .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.